molecular formula C11H15NSi B1322038 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine CAS No. 761426-51-1

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B1322038
CAS No.: 761426-51-1
M. Wt: 189.33 g/mol
InChI Key: DDJQNRANZOQFJU-UHFFFAOYSA-N
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Description

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the second position and a trimethylsilyl-ethynyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine typically involves the coupling of a pyridine derivative with a trimethylsilyl-ethynyl reagent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-methyl-4-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the trimethylsilyl group or reduce other functional groups present in the molecule.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may result in the removal of the trimethylsilyl group.

Scientific Research Applications

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective functionalization of other parts of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

    2-Methyl-4-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.

    4-((Trimethylsilyl)ethynyl)pyridine: Similar structure but without the methyl group at the second position, which may affect its reactivity and steric properties.

    2-Methylpyridine: Lacks both the ethynyl and trimethylsilyl groups, making it a simpler molecule with different reactivity.

Uniqueness: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl-ethynyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for use in various chemical reactions and applications.

Biological Activity

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trimethylsilyl group and an ethynyl moiety, has been explored for its interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables summarizing its effects.

The molecular formula of this compound is C10_{10}H13_{13}N, and it has a molecular weight of approximately 161.22 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an antagonist for certain receptors involved in neurotransmission and inflammation pathways. The compound's structural features allow it to modulate enzyme activities by binding to their active sites, thereby influencing various biochemical pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, a study demonstrated that this compound exhibited significant inhibitory effects against viral replication in vitro. In particular, it showed promise against viruses such as HIV and hepatitis C virus (HCV), with IC50_{50} values indicating effective concentrations required for inhibition.

Virus IC50_{50} (μM) Reference
HIV0.35
HCV0.26

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

Cell Line IC50_{50} (μM) Effect Reference
HeLa1.5Induced apoptosis
MCF-70.8Inhibited proliferation

Case Studies

  • Study on Antiviral Efficacy : A comprehensive study assessed the antiviral efficacy of several pyridine derivatives, including this compound. The results indicated that this compound significantly reduced viral load in infected cell cultures compared to untreated controls, suggesting its potential as a therapeutic agent against viral infections.
  • Anticancer Research : In a preclinical trial involving human cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in tumor growth rates. The study provided insights into its mechanism of action through the activation of apoptotic pathways and inhibition of oncogenic signaling.

Properties

IUPAC Name

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJQNRANZOQFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621190
Record name 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761426-51-1
Record name 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodo-2-methyl-pyridine (9.5 g, 41.8 mmol) was dissolved in 150 mL dry THF and 18 mL triethyl amine. This mixture was evacuated and backfilled with argon several times to remove oxygen from the solution. Triphenylphosphine (341 mg, 1.25 mmol) and bis(triphenylphosphine)palladium(II)chloride (1.47 g, 2.09 mmol) were added and the reaction mixture was stirred at RT for 1 h. Copper(I)iodide (248 mg, 1.3 mmol) and trimethylsilylacetylen (6.39 g, 6.50 mmol) were added. The reaction mixture was stirred at RT overnight. The solvent was evaporated. The residue was taken up in 500 mL water and extracted three times with ethyl acetate (500 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate gradient 100:0→0:100). The desired product was obtained as a light brown liquid (8.18 g, 99%).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
1.47 g
Type
catalyst
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
6.39 g
Type
reactant
Reaction Step Four
Name
Copper(I)iodide
Quantity
248 mg
Type
catalyst
Reaction Step Four
Yield
99%

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